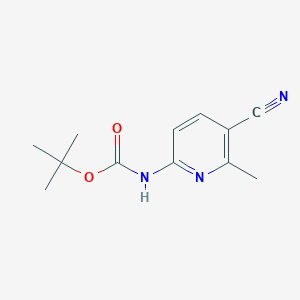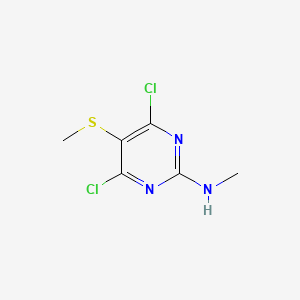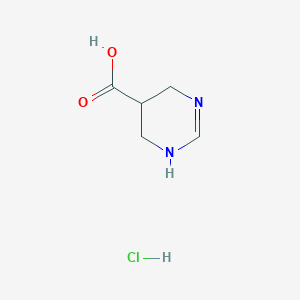
1,4,5,6-Tetrahydropyrimidine-5-carboxylic acid hydrochloride
概要
説明
1,4,5,6-Tetrahydropyrimidine-5-carboxylic acid hydrochloride is a versatile small molecule scaffold used in various scientific research applications. It is known for its role as a substrate-inhibitor of the betaine/GABA transporter 1 (BGT1), which is involved in the regulation of neurotransmitter uptake in the central nervous system .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,6-Tetrahydropyrimidine-5-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method starts with the reaction of a suitable amine with a carbonyl compound, followed by cyclization to form the tetrahydropyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve biotechnological methods, such as the use of engineered bacteria to produce the desired compound. For example, the genes responsible for the biosynthesis of similar compounds can be introduced into Escherichia coli, which can then be cultured under specific conditions to produce the target compound .
化学反応の分析
Types of Reactions
1,4,5,6-Tetrahydropyrimidine-5-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines .
科学的研究の応用
1,4,5,6-Tetrahydropyrimidine-5-carboxylic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in neurotransmitter regulation and potential therapeutic applications.
Medicine: Investigated for its potential use in treating neurological disorders such as epilepsy and insomnia.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The compound exerts its effects by interacting with specific molecular targets, such as the betaine/GABA transporter 1 (BGT1). It acts as a substrate-inhibitor, binding to the orthosteric site of the transporter and modulating its activity. This interaction affects the uptake and regulation of neurotransmitters in the central nervous system, which can have therapeutic implications for various neurological disorders .
類似化合物との比較
Similar Compounds
2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid hydrochloride: Another substrate-inhibitor of BGT1 with similar properties.
Ectoine: A cyclic amino acid derivative with protective properties against environmental stress.
Uniqueness
1,4,5,6-Tetrahydropyrimidine-5-carboxylic acid hydrochloride is unique due to its specific interaction with BGT1 and its potential therapeutic applications in neurological disorders. Its versatility as a small molecule scaffold also makes it valuable for various research and industrial applications .
特性
IUPAC Name |
1,4,5,6-tetrahydropyrimidine-5-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2.ClH/c8-5(9)4-1-6-3-7-2-4;/h3-4H,1-2H2,(H,6,7)(H,8,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXTRXEIKYAFUIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN=CN1)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

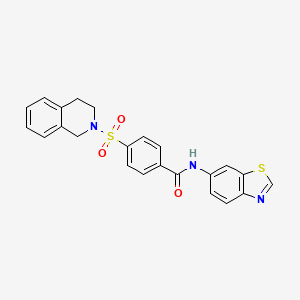

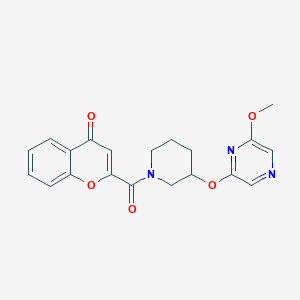
![3-Methoxy-4-[2-[1-[2-(4-methoxyphenyl)ethyl]-2,5-dimethylpyrrol-3-yl]-2-oxoethoxy]benzaldehyde](/img/structure/B2654418.png)
![N-[4-[(3Ar,6aR)-3,3-dimethyl-2,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2654421.png)
![3,5,7-Trimethyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2654422.png)
![7-{[(4-chlorophenyl)methyl]sulfanyl}-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2654424.png)
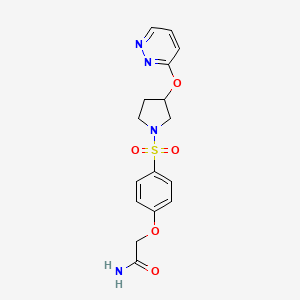
![1-[3-({Methyl[(4-methyl-1,3-thiazol-5-yl)methyl]amino}methyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2654426.png)

![O-(4-{2-[(4-fluorophenyl)sulfanyl]acetyl}-2,6-dimethylphenyl) N,N-dimethylcarbamothioate](/img/structure/B2654429.png)
![2-((4-fluorophenyl)thio)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B2654430.png)
